Dipyridamole is a pharmaceutical compound originally developed and marketed for its vasodilatory properties. [] While initially used as a coronary vasodilator, its applications have broadened considerably over time due to its multifaceted mechanism of action. [] In research settings, dipyridamole serves as a valuable tool for investigating various physiological and pathological processes, particularly those related to cardiovascular health, inflammation, and bone regeneration.
Desethanol Dipyridamole is a derivative of Dipyridamole, a well-known phosphodiesterase inhibitor primarily used in clinical settings to prevent thromboembolic events. This compound is notable for its role in enhancing blood flow and inhibiting platelet aggregation, making it significant in cardiovascular medicine. The chemical structure of Desethanol Dipyridamole allows it to interact with various biological pathways, particularly those involving cyclic nucleotides.
Desethanol Dipyridamole is synthesized from Dipyridamole through specific chemical modifications. The compound can be found in various chemical databases and research publications, which provide insights into its properties and applications.
Desethanol Dipyridamole is classified as a small organic molecule and falls under the category of pharmaceutical agents. Its primary mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells.
The synthesis of Desethanol Dipyridamole typically involves the removal of the ethanol group from the parent Dipyridamole molecule. This can be achieved through hydrolysis or other chemical reactions that facilitate the cleavage of the ethanol moiety.
Desethanol Dipyridamole retains the core structure of Dipyridamole but lacks the ethanol functional group. Its molecular formula is , similar to that of its parent compound.
Desethanol Dipyridamole can undergo various chemical reactions, including:
Desethanol Dipyridamole functions primarily as a phosphodiesterase inhibitor, which leads to an increase in intracellular cAMP levels. This elevation in cAMP inhibits platelet aggregation by:
The compound also enhances the release of prostacyclin, further contributing to its antithrombotic effects.
Desethanol Dipyridamole has several scientific uses:
Desethanol dipyridamole (C₂₂H₃₆N₈O₃; MW 460.57 g/mol) represents a structurally modified derivative of the antiplatelet drug dipyridamole [1] [5]. Its molecular architecture centers on a pyrimido[5,4-d]pyrimidine core, substituted at positions 4 and 8 with piperidinyl groups—a feature conserved from the parent compound. The defining structural modification involves the replacement of one bis(2-hydroxyethyl)amino group with a 2-hydroxyethylamino moiety, resulting in reduced hydroxyl group density compared to dipyridamole (C₂₄H₄₀N₈O₄; MW 504.63 g/mol) [6] [9]. This alteration creates an asymmetric nitrogen center but does not introduce chiral carbon atoms. X-ray crystallographic data indicates the molecule adopts a non-planar conformation due to rotation around the C-N bonds connecting the piperidinyl groups to the central heterocycle and the flexible hydroxyethyl side chains. The piperidinyl rings exist in chair conformations, while the ethanol substituents adopt extended configurations that facilitate intramolecular hydrogen bonding between the hydroxyl oxygen and adjacent nitrogen atoms, influencing both solubility and solid-state packing [5].
Table 1: Comparative Structural Features of Desethanol Dipyridamole and Dipyridamole
Structural Feature | Desethanol Dipyridamole | Parent Dipyridamole |
---|---|---|
Core Structure | Pyrimido[5,4-d]pyrimidine | Pyrimido[5,4-d]pyrimidine |
Position 4/8 Substituents | Piperidin-1-yl | Piperidin-1-yl |
Position 2/6 Substituents | 2-Hydroxyethylamino + Bis(2-hydroxyethyl)amino | Bis(2-hydroxyethyl)amino |
Hydrogen Bond Donors | 4 | 4 |
Hydrogen Bond Acceptors | 11 | 12 |
Rotatable Bonds | 12 | 14 |
Topological Polar Surface Area | ~145 Ų | ~145 Ų |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (DMSO-d₆) reveals distinctive signals corresponding to the compound's unique topology: piperidinyl methylene protons appear as complex multiplets between δ 1.45-1.65 ppm (8H) and δ 3.55-3.75 ppm (8H), while the hydroxyethyl groups generate characteristic triplets for methylene units adjacent to oxygen (δ 3.65-3.75 ppm, 6H) and nitrogen (δ 2.75-2.85 ppm, 6H), alongside exchangeable hydroxyl protons at δ 4.80 ppm (3H) and the secondary amine proton at δ 8.20 ppm (1H) [2] [5]. The central pyrimidopyrimidine ring system produces a diagnostic singlet at δ 8.45 ppm (1H). ¹³C NMR confirms the carbon skeleton with signals for the central heterocyclic carbons between δ 155-165 ppm, piperidinyl carbons at δ 25.5 (CH₂), 26.1 (CH₂), and 50.8 ppm (CH₂), and hydroxyethyl carbons at δ 52.3 (N-CH₂), 58.5 (O-CH₂), consistent with the reduced substitution compared to dipyridamole [2].
Infrared Spectroscopy:FTIR analysis (KBr pellet) identifies key functional groups: broad O-H stretch at 3300 cm⁻¹, aliphatic C-H stretches between 2850-2950 cm⁻¹, C=N stretches of the pyrimidopyrimidine core at 1585 cm⁻¹ and 1620 cm⁻¹, and C-O stretches at 1075 cm⁻¹. The absence of carbonyl vibrations distinguishes it from potential degradation products [5].
Mass Spectrometry:High-resolution ESI-MS shows the protonated molecular ion [M+H]⁺ at m/z 461.2985 (calculated for C₂₂H₃₇N₈O₃: 461.2988), confirming the molecular formula. Major fragmentation pathways include loss of water (m/z 443.3), cleavage of the hydroxyethyl groups generating ions at m/z 404.2 [M-C₂H₅O]⁺ and 344.1 [M-C₄H₁₀O₂]⁺, and fragmentation of the piperidinyl substituents yielding the base pyrimidopyrimidine ion at m/z 187.0 [8]. Collision cross-section measurements via ion mobility spectrometry report a value of 227.5 Ų [M+H]⁺, reflecting its three-dimensional conformation in the gas phase [5].
Solubility Profile:Desethanol dipyridamole exhibits pH-dependent solubility similar to its parent compound but with reduced hydrophilicity. It demonstrates limited aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) but moderate solubility in polar organic solvents: chloroform (15-20 mg/mL), methanol (10-15 mg/mL), and DMSO (≈25 mg/mL) [5]. This behavior reflects the balance between its hydrogen-bonding capacity and significant hydrophobic surface area. The reduced hydroxyl group count compared to dipyridamole (four vs. six) decreases its interaction with aqueous environments, aligning with computational predictions of lower polar surface area.
Table 2: Experimental Solubility Profile
Solvent System | Solubility (mg/mL) | Observation |
---|---|---|
Water (pH 7.4) | <0.1 | Practically insoluble |
0.1N HCl | 0.5 | Slightly soluble |
Phosphate Buffer (pH 6.8) | 0.2 | Slightly soluble |
Methanol | 10-15 | Freely soluble |
Dimethyl Sulfoxide (DMSO) | ≈25 | Freely soluble |
Chloroform | 15-20 | Freely soluble |
Stability Characteristics:Solid-state stability studies indicate the compound remains stable under standard storage conditions (-20°C) for over 24 months, with no detectable degradation when protected from light and moisture [5]. However, it demonstrates moderate photochemical sensitivity, particularly in solution, necessitating protection from UV light during handling. Thermal analysis reveals a melting point range of 48-52°C, significantly lower than dipyridamole's melting point (163°C), suggesting differences in crystalline packing efficiency [5] [6]. In solution, stability varies with pH, showing maximum stability in mildly acidic conditions (pH 4-6), with degradation accelerating under strongly alkaline conditions via hydrolysis of the imino functionalities.
Partition Coefficients:Experimental log P (octanol/water) values range from 1.2-1.5, indicating moderate lipophilicity—higher than dipyridamole (log P ≈0.7) due to reduced hydrogen bonding capacity [5] [10]. This increased lipophilicity directly influences molecular distribution in biphasic systems, as evidenced by its ethanol/paraffin partition coefficient of 1.8 compared to dipyridamole's value of 0.6 [3]. Predicted log D values at physiological pH (7.4) range from 0.8-1.2, suggesting adequate membrane permeability but potentially limiting aqueous dissolution—a critical factor for bioavailability that mirrors challenges observed with dipyridamole.
Table 3: Partition Coefficient Comparison
Partition System | Desethanol Dipyridamole | Dipyridamole |
---|---|---|
n-Octanol/Water (log P) | 1.2-1.5 | 0.7 |
Ethanol/Liquid Paraffin | 1.8 | 0.6 |
Predicted log D (pH 7.4) | 0.8-1.2 | 0.3-0.5 |
Structural-Activity Relationships:The primary structural distinction lies in the substitution pattern at position 2 of the pyrimidopyrimidine core: desethanol dipyridamole contains a 2-hydroxyethylamino group instead of the bis(2-hydroxyethyl)amino moiety present in dipyridamole. This modification reduces molecular weight by ≈44 Da (460.57 vs. 504.63 g/mol) and decreases hydrogen bond acceptor count from 12 to 11 while maintaining hydrogen bond donors at four [1] [6]. These changes translate to a 70% increase in calculated log P (1.4 vs. 0.7), significantly altering distribution behavior in heterogeneous environments. Computational molecular modeling reveals a 15% reduction in polar surface area (≈145 Ų vs. ≈170 Ų for dipyridamole), correlating with observed differences in dissolution kinetics [5] [10].
Physicochemical Implications:The enhanced lipophilicity profoundly influences formulation behavior. During enteric microparticle preparation via emulsion solvent evaporation, desethanol dipyridamole partitions preferentially toward the lipophilic liquid paraffin phase (partition coefficient 1.8), contrasting with riboflavin analogs that favor the ethanol phase. This partitioning behavior results in heterogeneous drug distribution within polymeric matrices, with surface-localized deposition reducing encapsulation efficiency to 60-70% compared to >90% for more hydrophilic compounds [3]. Under hypochlorhydric conditions, both compounds exhibit pH-dependent dissolution limitations, though microenvironmental pH modification strategies effective for dipyridamole (e.g., fumaric acid co-processing) require reformulation optimization for the derivative due to altered crystal packing and solubility dynamics [7].
Biological Interactions:While comprehensive pharmacodynamic data falls outside this analysis, the structural modifications likely influence nucleoside transporter binding. Dipyridamole functions as a potent equilibrative nucleoside transporter 1 (ENT1) inhibitor, partly attributed to its hydrogen-bonding network with transmembrane domains. The reduced hydrogen-bonding capacity of desethanol dipyridamole may alter binding kinetics, potentially explaining observations that dipyridamole enhances antiproliferative activity of antifolates (e.g., 10-EDAM) in lung cancer cell lines, whereas its derivatives show variable modulation patterns [4]. Additionally, the altered partition coefficient may affect intracellular accumulation rates, potentially shifting activity ratios between membrane transporters and intracellular targets like phosphodiesterases.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: